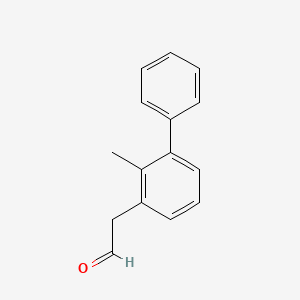
Impurity A of Bifenthrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Impurity A of Bifenthrin is a byproduct formed during the synthesis of Bifenthrin, a widely used pyrethroid insecticide. Bifenthrin is known for its effectiveness in controlling a broad spectrum of pests in agriculture and public health. Impurity A, while not the primary focus of Bifenthrin production, is significant due to its potential impact on the purity and efficacy of the final product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Impurity A typically occurs during the production of Bifenthrin. Bifenthrin is synthesized through the esterification of 2-methylbiphenyl-3-ylmethanol with (Z)-(1RS,3RS)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid. During this process, various side reactions can lead to the formation of impurities, including Impurity A .
Industrial Production Methods
In industrial settings, the production of Bifenthrin involves several steps, including the preparation of intermediates, esterification, and purification. Impurity A is typically formed during the esterification step and can be isolated and characterized using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
化学反应分析
Types of Reactions
Impurity A of Bifenthrin can undergo various chemical reactions, including:
Oxidation: Impurity A can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert Impurity A into less complex molecules.
Substitution: Substitution reactions can replace functional groups in Impurity A with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Impurity A can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
科学研究应用
Impurity A of Bifenthrin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Bifenthrin.
Biology: Studied for its potential biological activity and effects on non-target organisms.
Medicine: Investigated for its potential toxicological effects and interactions with biological systems.
Industry: Used in the development of improved synthesis and purification methods for Bifenthrin.
作用机制
The mechanism of action of Impurity A is not as well-studied as that of Bifenthrin. it is believed to interact with similar molecular targets, such as voltage-gated sodium channels in insects. This interaction can disrupt normal nerve function, leading to paralysis and death of the target pests .
相似化合物的比较
Similar Compounds
Impurity A can be compared with other impurities formed during the synthesis of pyrethroid insecticides, such as:
Impurity B of Bifenthrin: Another byproduct with similar chemical properties.
Impurity C of Bifenthrin: Formed through different side reactions during synthesis.
TFP Anhydride: A related impurity identified in the production of Bifenthrin.
Uniqueness
Impurity A is unique due to its specific formation pathway and its potential impact on the overall purity and efficacy of Bifenthrin. Understanding and controlling the formation of Impurity A is crucial for producing high-quality Bifenthrin with minimal impurities .
属性
IUPAC Name |
2-(2-methyl-3-phenylphenyl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-13(10-11-16)8-5-9-15(12)14-6-3-2-4-7-14/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJJCTDJGALULH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
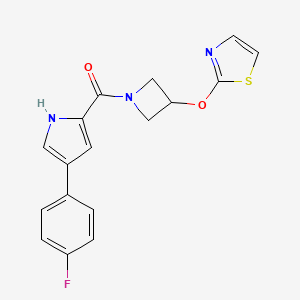
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2682493.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2682497.png)
![N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2682501.png)
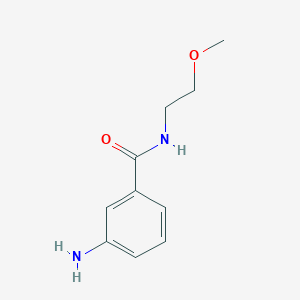
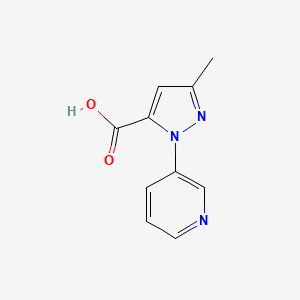
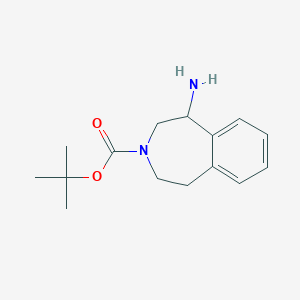
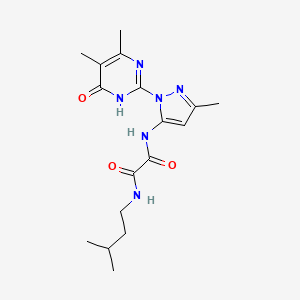
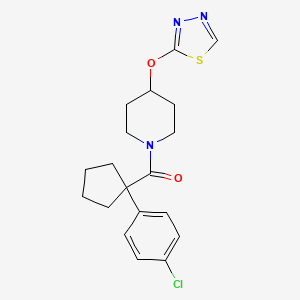
![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2682507.png)
![3-(3,4-Dimethylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2682508.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/new.no-structure.jpg)
![2-({2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2682511.png)
![ethyl (2Z)-2-{[3-(pentyloxy)benzoyl]imino}-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2682512.png)
